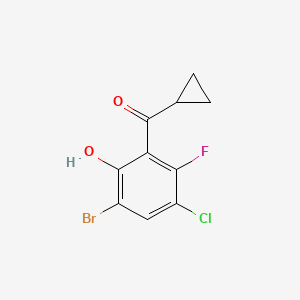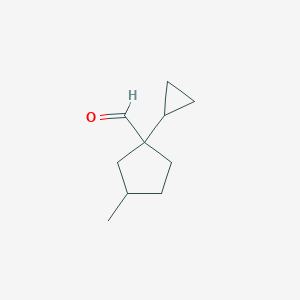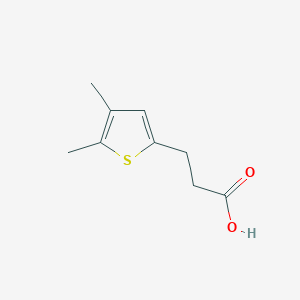
3-(4,5-Dimethylthiophen-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-Dimethylthiophen-2-yl)propanoic acid is an organic compound with the molecular formula C9H12O2S and a molecular weight of 184.25 g/mol . It belongs to the class of thiophene derivatives, which are known for their diverse chemical and biological properties . This compound features a thiophene ring substituted with two methyl groups at positions 4 and 5, and a propanoic acid group at position 2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-(4,5-Dimethylthiophen-2-yl)propanoic acid, can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dimethylthiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
3-(4,5-Dimethylthiophen-2-yl)propanoic acid has various scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 3-(4,5-Dimethylthiophen-2-yl)propanoic acid is not well-documented. thiophene derivatives generally exert their effects through interactions with various molecular targets and pathways. For example, they may inhibit enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(4,5-dimethylthiophen-2-yl)propanoic acid
- 3-(3,4-dimethoxyphenyl)propanoic acid
- 3-((4-hydroxyphenyl)amino)propanoic acid
Uniqueness
3-(4,5-Dimethylthiophen-2-yl)propanoic acid is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at positions 4 and 5, along with the propanoic acid group, distinguishes it from other thiophene derivatives and contributes to its unique properties .
Properties
Molecular Formula |
C9H12O2S |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
3-(4,5-dimethylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C9H12O2S/c1-6-5-8(12-7(6)2)3-4-9(10)11/h5H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
VIURSHOHBVGCTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)CCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B13316797.png)
![Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate](/img/structure/B13316803.png)

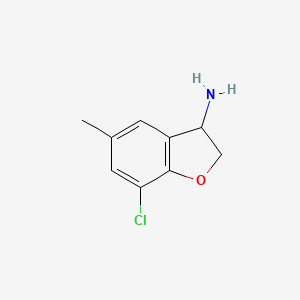
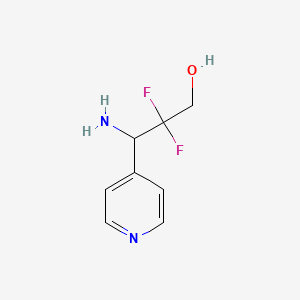
amine](/img/structure/B13316820.png)
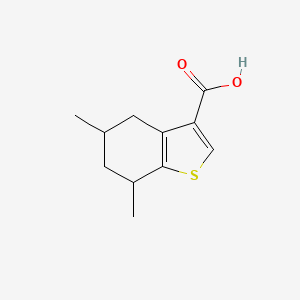
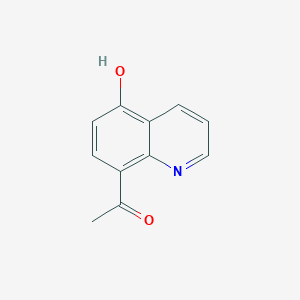
amine](/img/structure/B13316848.png)
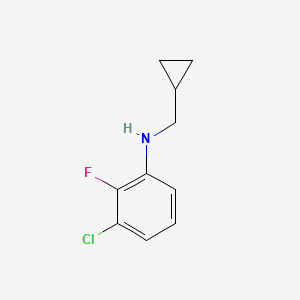
![(Hex-5-en-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B13316851.png)
